molecular formula C15H13N3O3S B5577204 4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 5363-15-5

4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5577204
CAS RN: 5363-15-5
M. Wt: 315.3 g/mol
InChI Key: OLNLATQIBSJSQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves multi-step organic reactions, starting from basic aromatic amides or anilines. These processes often include nitration, acylation, and amidation reactions. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide showcases a typical procedure involving the use of IR, H and C-NMR, mass spectrometry, and elemental analysis for characterization, suggesting a pathway that could be adapted for the target compound (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using single-crystal X-ray diffraction, which reveals intricate details about their crystalline form and molecular geometry. For example, studies on related benzamide compounds have elucidated their crystallization patterns, hydrogen bonding, and intramolecular interactions, which are critical for understanding the molecular structure and stability of these compounds (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often explore their reactivity towards various chemical agents, showcasing their potential for isomerization, desulfurization, and other transformations. For example, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles illustrates the complex chemical behavior these compounds can exhibit under certain conditions, hinting at the versatile chemical nature of the target compound (Argilagos et al., 1997).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the practical applications and handling of these compounds. These properties are often influenced by the molecular structure and the presence of specific functional groups, as seen in related research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are integral to the applications and synthesis of these compounds. Studies on similar benzamides have investigated their reaction mechanisms, electronic influences, and potential for forming various derivatives, providing insights into the chemical versatility and potential applications of these compounds (Saeed et al., 2010).

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

One significant application of related compounds is in the inhibition of carbonic anhydrase (CA), a metalloenzyme involved in critical physiological processes. For instance, the synthesis of novel acridine and bis acridine sulfonamides, derived from structurally similar compounds, exhibited effective inhibitory activity against cytosolic CA isoforms II and VII. These sulfonamides were synthesized through a reduction process involving a compound structurally akin to 4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, highlighting their potential as CA inhibitors (Ulus et al., 2013).

Spectroscopic Characterization and Crystal Structure

The detailed spectroscopic characterization and determination of crystal structure are critical for understanding the chemical properties and potential applications of complex compounds. N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar functional group arrangement, was synthesized and characterized using various spectroscopic techniques. Its crystal structure, elucidated through X-ray diffraction, revealed significant intramolecular interactions, providing insights into the structural dynamics of such compounds (Saeed et al., 2010).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates presents another application, demonstrating the versatility of compounds containing the benzoyl group in facilitating selective chemical transformations. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, highlighting the utility of similar compounds in synthetic organic chemistry (Singh et al., 2017).

Anticancer Properties

Research into the anticancer properties of related compounds, such as benzothiazole derivatives synthesized from precursors with similar structural features, demonstrates their potential in cancer treatment. These derivatives exhibited potent antitumor activity, underscoring the relevance of such compounds in developing new anticancer agents (Yoshida et al., 2005).

Poly(ADP-ribose) Polymerase Inhibition

Compounds related to 4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide have been investigated for their ability to enhance unscheduled DNA synthesis in human peripheral lymphocytes by inhibiting poly(ADP-ribose) polymerase. This enzyme plays a crucial role in DNA repair processes, and its inhibition can lead to increased DNA synthesis following damage, suggesting potential therapeutic applications (Miwa et al., 1981).

Safety and Hazards

Sigma-Aldrich provides “4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide” as part of a collection of rare and unique chemicals to early discovery researchers . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-5-7-11(8-6-10)14(19)17-15(22)16-12-3-2-4-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLATQIBSJSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968398
Record name 4-Methyl-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5363-15-5
Record name 4-Methyl-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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